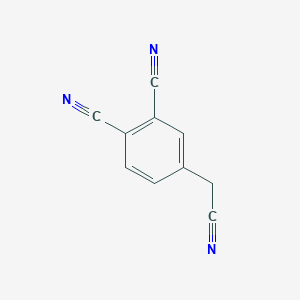

4-(Cyanomethyl)phthalonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Cyanomethyl)phthalonitrile is a chemical compound with the molecular formula C10H5N3 and a molecular weight of 167.17 .

Synthesis Analysis

The synthesis of phthalocyanines, which are essential heterocyclic nitrogen conjugated compounds, has gained more attention due to their unique physical and chemical properties . New phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .Molecular Structure Analysis

The molecular structure of this compound is analyzed using various techniques such as 1H and 13C NMR, infrared, elemental analysis, UV–Vis, and MALDI-TOF spectral data .Chemical Reactions Analysis

The cyclotetramerization reaction of the phthalonitrile into the peripherally tetrasubstituted zinc(II) phthalocyanine was accomplished with anhydrous Zn(OAc)2 in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and n-pentanol .Physical And Chemical Properties Analysis

Phthalocyanines have remarkable properties such as high chemical, thermal, and light stability. They display long wavelength absorption and fluorescence in the range of 650–800 nm along with a high singlet oxygen producing capacity .Applications De Recherche Scientifique

Textile Applications :

- Novel water-soluble metallophthalocyanines supported on cotton fabric have been developed for potential use in the textile industry, optical applications, and as air-purifying materials in air conditioners (Yıldırım, Sevim, & Gül, 2012).

Catalytic Activity :

- New soluble Co(II) and Fe(II) phthalocyanines, synthesized from phthalonitrile derivatives, have shown effectiveness as catalysts in the oxidation of cyclohexene, indicating potential applications in chemical processes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Polymer and Resin Development :

- Research into phthalonitrile-based resins, such as self-curing triphenol A-based phthalonitrile resin precursors, highlights their potential in high-performance composites for use in aerospace, shipping, machinery, and other high-tech fields (Hu et al., 2018).

- Novel tetrakis 4-(hydroxymethyl)-2,6-dimethoxyphenoxyl substituted metallophthalocyanines have been synthesized, exhibiting properties suitable for electrochromic applications and volatile organic compounds sensing and adsorption (Günay et al., 2018).

Antioxidant and Antibacterial Properties :

- Some phthalonitrile derivatives have been found to exhibit significant antioxidant and antibacterial activities, suggesting potential use in healthcare and material science applications (Ağırtaş et al., 2014).

Electronic and Optical Applications :

- Phthalocyanine compounds with 4-(Cyanomethyl)phthalonitrile derivatives have been investigated for their nonlinear optical properties, making them candidates for applications in organic electronics and photonics (Çavuş et al., 2022).

High-Performance Materials :

- The synthesis of novel high-temperature vinylpyridine-based phthalonitrile polymers with good mechanical properties suggests their utility in creating materials that are resistant to extreme temperatures and have applications in various industrial sectors (Wang et al., 2018).

Mécanisme D'action

Target of Action

It is known that this compound is used in the polymerization process of phthalonitrile resins .

Mode of Action

The mode of action of 4-(Cyanomethyl)phthalonitrile is primarily through its role in the polymerization process of phthalonitrile resins . It is used as a catalyst in this process, facilitating the formation of the polymer structure .

Biochemical Pathways

It is known to be involved in the polymerization process of phthalonitrile resins . This suggests that it may influence pathways related to polymer synthesis and structure formation.

Result of Action

The result of the action of this compound is the successful polymerization of phthalonitrile resins . This compound acts as a catalyst, facilitating the formation of the polymer structure .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(cyanomethyl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3/c11-4-3-8-1-2-9(6-12)10(5-8)7-13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTJEZLMBRPHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2619826.png)

![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619831.png)

![4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid](/img/structure/B2619834.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2619839.png)